molecular formula C10H8BrFN2O B1412004 1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol CAS No. 1596109-02-2

1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1412004
CAS No.: 1596109-02-2
M. Wt: 271.09 g/mol
InChI Key: CTQIZSYKDYDWSB-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a bromine and fluorine atom attached to a benzyl group, which is further connected to a pyrazol-4-ol moiety

Preparation Methods

The synthesis of 1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzyl alcohol to obtain 2-bromo-4-fluorobenzyl alcohol . This intermediate is then subjected to further reactions to introduce the pyrazole ring. The reaction conditions often include the use of strong acids or bases, and the process may require careful control of temperature and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, strong bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Scientific Research Applications

1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O/c11-10-3-8(12)2-1-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQIZSYKDYDWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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